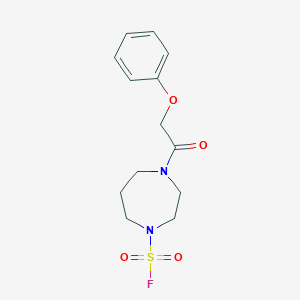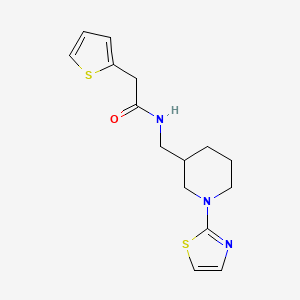
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-substituted acetamide derivatives, including those with thiazolyl and thiophenyl groups, typically involves a multi-step chemical process. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs is carried out by chloroacetylating amino benzothiazoles and then reacting them with substituted piperazines in the presence of a base . Similarly, other research has focused on synthesizing N-substituted acetamides with different substituents, such as the preparation of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which were characterized by NMR and elemental analysis . These methods are indicative of the general approach to synthesizing compounds with the core structure of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide.
Molecular Structure Analysis
The molecular structure of N-substituted acetamides is often elucidated using various spectroscopic techniques. For example, the structure of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was determined using FT-IR, UV-Vis, NMR, and X-ray diffraction, revealing its crystallization in the monoclinic space group and the nature of intermolecular contacts through Hirshfeld surface analysis . These techniques are crucial for understanding the molecular geometry and electronic properties of the compounds, which are essential for predicting their reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of N-substituted acetamides can be inferred from their interaction with biological enzymes and receptors. For instance, some N-substituted acetamides have been evaluated for their anti-inflammatory activity by assessing their ability to inhibit the COX-2 enzyme, as well as their interaction with opioid kappa receptors . These studies often involve molecular docking experiments to predict the binding interactions of the compounds with the target proteins, providing insights into their potential chemical reactivity in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted acetamides are closely related to their structure and can be predicted using computational methods. The electronic properties, such as electrophilicity and charge transfer, can be assessed using density functional theory (DFT) calculations, as demonstrated for N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide . Additionally, the thermodynamic properties can be calculated to understand the stability and reactivity of the compounds at different temperatures. These properties are crucial for the development of new drugs, as they influence the pharmacokinetics and pharmacodynamics of the compounds.
科学的研究の応用
Antimicrobial and Antifungal Applications
Compounds similar to N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide have been studied for their antimicrobial activities. Derivatives of this compound were more effective against fungi than bacteria, with significant activity against Candida species. These derivatives exhibited effective doses lower than their cytotoxic doses, suggesting potential for safe antimicrobial use (Mokhtari & Pourabdollah, 2013).
Antitumor Properties
Several studies have explored the antitumor activities of derivatives related to N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide. New derivatives were synthesized and showed selective cytotoxicity against human lung adenocarcinoma cells, indicating potential as anticancer agents (Evren, Yurttaş, Eksellı & Akalın-Çiftçi, 2019). Another study synthesized novel derivatives with significant inhibitory effects on breast cancer cell lines, further highlighting the compound's potential in cancer treatment (Al-Said, Bashandy, Al-Qasoumi & Ghorab, 2011).
Optoelectronic Properties
Research has also been conducted on the optoelectronic properties of thiazole-based polythiophenes, a category to which this compound belongs. The study focused on the electrochemical polymerization and optoelectronic properties of such compounds, which could have implications in materials science and engineering (Camurlu & Guven, 2015).
特性
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c19-14(9-13-4-2-7-20-13)17-10-12-3-1-6-18(11-12)15-16-5-8-21-15/h2,4-5,7-8,12H,1,3,6,9-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHSFLBGJYBQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

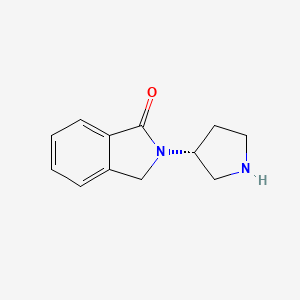
![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)
![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)
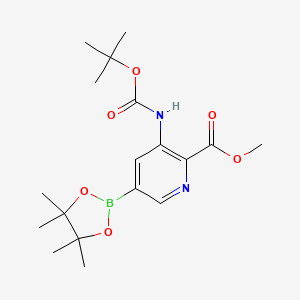
![2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2517204.png)
![4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2517205.png)
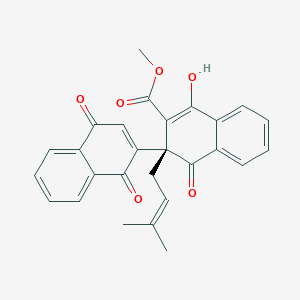
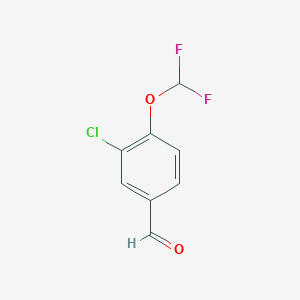
![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2517212.png)
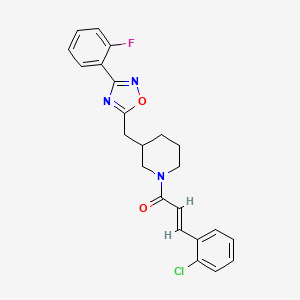
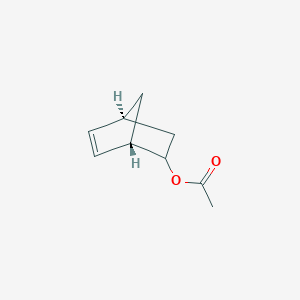
![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)
